molecular formula C14H10BrNOS B1681495 2-(4-Bromobenzylsulfanyl)benzoxazole CAS No. 100874-08-6

2-(4-Bromobenzylsulfanyl)benzoxazole

Cat. No. B1681495
CAS RN: 100874-08-6
M. Wt: 320.21 g/mol
InChI Key: JDVOIBFEFVKUPL-UHFFFAOYSA-N
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Description

“2-(4-Bromobenzylsulfanyl)benzoxazole” is a chemical compound with the molecular formula C14H10BrNOS and a molecular weight of 320.21 g/mol. It is used in various fields of chemistry, including medicinal and pharmaceutical research .


Synthesis Analysis

Benzoxazole derivatives, including “this compound”, can be synthesized using 2-aminophenol with different compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions . Different catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts can be used in the synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring attached to a bromobenzylsulfanyl group. The benzoxazole ring is a bicyclic planar molecule, which makes it a favorable moiety for researchers .


Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, the reaction of 2-aminophenol with aldehydes is one of the methods used in the synthesis of benzoxazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, a boiling point of 444.2±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.5±3.0 kJ/mol and a flash point of 222.4±29.3 °C .

Scientific Research Applications

Synthesis Methods

  • Ligand-free Copper-Catalyzed Synthesis : The synthesis of benzoxazoles, including derivatives similar to 2-(4-Bromobenzylsulfanyl)benzoxazole, has been achieved through a ligand-free copper-catalyzed process. This method is noted for its simplicity, efficiency, and the ability to recycle the copper(II) oxide nanoparticles used in the reaction (Saha et al., 2009).

  • Copper-catalyzed Domino Annulation : Alternative synthesis routes for benzoxazoles involve copper-catalyzed domino annulation approaches, offering a versatile method for creating a range of benzoxazole derivatives under both microwave-accelerated and conventional thermal conditions (Viirre et al., 2008).

Therapeutic Applications

  • Anti-Inflammatory Properties : 2-(2-Arylphenyl)benzoxazole, a related compound, has been identified as a selective ligand for cyclooxygenase-2 (COX-2), showing potential as an anti-inflammatory scaffold. This indicates possible therapeutic applications of similar benzoxazole derivatives (Seth et al., 2014).

  • Antimicrobial Activities : Benzoxazole derivatives have been synthesized and evaluated for antimicrobial activities, showing promising results against various bacteria and yeast strains. This suggests the potential of this compound in antimicrobial applications (Ersan et al., 1997).

Anti-Candida and Antituberculosis Potential

  • Anti-Candida Activity : Certain benzoxazole derivatives have demonstrated significant anti-Candida activity, indicating their potential use in treating Candida infections. This could extend to derivatives like this compound (Staniszewska et al., 2021).

  • Potential Antituberculosis Agents : 2-Benzylsulfanyl derivatives of benzoxazole, which include compounds structurally related to this compound, have been evaluated for their antimycobacterial activity. Promising activity against both sensitive and resistant strains of M. tuberculosis has been reported (Klimešová et al., 2009).

Other Potential Applications

  • DNA Topoisomerase Inhibitors : Benzoxazole and benzimidazole derivatives, including those with structural similarities to this compound, have been identified as inhibitors of eukaryotic DNA topoisomerase I and II. This points to their potential use in cancer treatment and other therapeutic applications where DNA interaction is key (Oksuzoglu et al., 2008).

Future Directions

Benzoxazole derivatives, including “2-(4-Bromobenzylsulfanyl)benzoxazole”, have a wide range of pharmacological activities and are therefore of great interest in medicinal, pharmaceutical, and industrial areas . Future research may focus on exploring new synthetic strategies and applications of these compounds .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVOIBFEFVKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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